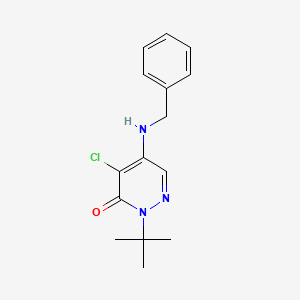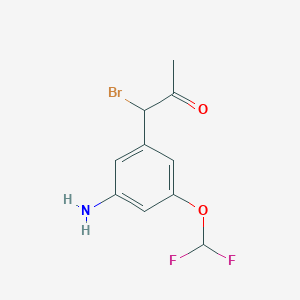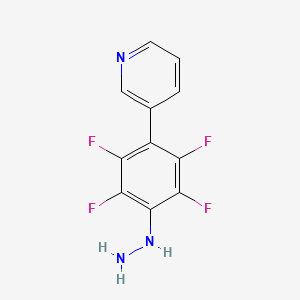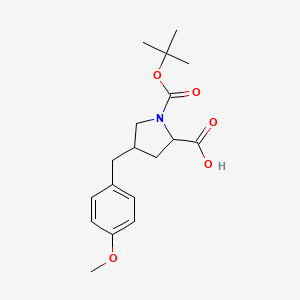
Boc-(R)-gamma-(4-methoxy-benzyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a gamma-positioned (4-methoxy-benzyl) substituent, and the L-proline backbone. This compound is often used in peptide synthesis and various organic reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-gamma-(4-methoxy-benzyl)-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of the Gamma-Substituent: The gamma-position is functionalized by introducing the (4-methoxy-benzyl) group through a nucleophilic substitution reaction. This can be achieved using 4-methoxy-benzyl chloride and a suitable base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-gamma-(4-methoxy-benzyl)-L-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-gamma-(4-methoxy-benzyl)-L-proline follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and purification systems to ensure consistency and high throughput.
化学反应分析
Types of Reactions
Boc-®-gamma-(4-methoxy-benzyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.
Substitution: The gamma-positioned (4-methoxy-benzyl) group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed to remove the Boc protecting group.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-benzaldehyde or 4-methoxy-benzoic acid.
Reduction: Formation of gamma-(4-methoxy-benzyl)-L-proline.
Substitution: Formation of various gamma-substituted proline derivatives.
科学研究应用
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the design of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Boc-®-gamma-(4-methoxy-benzyl)-L-proline involves its ability to participate in peptide bond formation and other organic reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other positions. The gamma-(4-methoxy-benzyl) group provides additional reactivity and can be modified to introduce various functional groups.
相似化合物的比较
Similar Compounds
Boc-L-proline: Lacks the gamma-(4-methoxy-benzyl) substituent, making it less reactive in certain reactions.
Fmoc-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different stability and reactivity profiles.
Cbz-®-gamma-(4-methoxy-benzyl)-L-proline: Uses a carbobenzoxy protecting group, which is removed under different conditions compared to Boc.
Uniqueness
Boc-®-gamma-(4-methoxy-benzyl)-L-proline is unique due to its combination of the Boc protecting group and the gamma-(4-methoxy-benzyl) substituent. This combination provides a balance of stability and reactivity, making it a versatile compound in synthetic chemistry and peptide synthesis.
属性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-11-13(10-15(19)16(20)21)9-12-5-7-14(23-4)8-6-12/h5-8,13,15H,9-11H2,1-4H3,(H,20,21) |
InChI 键 |
ZUNSJMJOUZASQU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



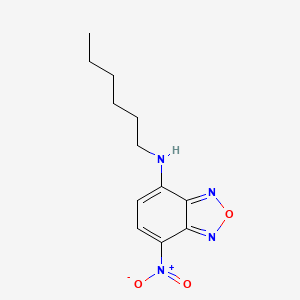
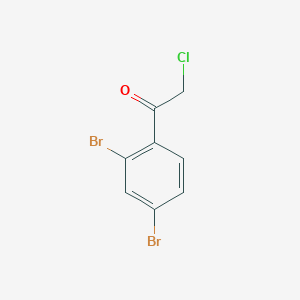


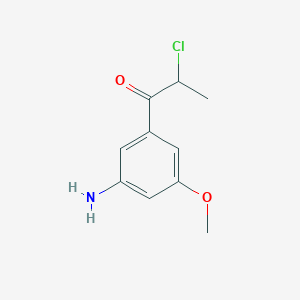
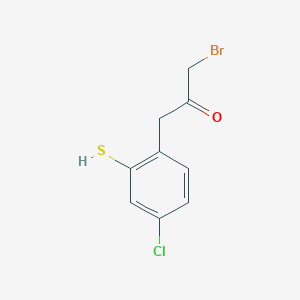

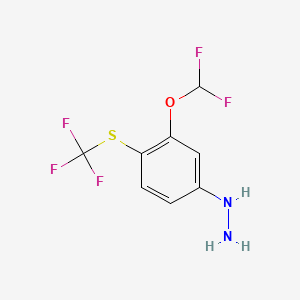
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

